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Compound of Interest

Compound Name: Firazorexton

Cat. No.: B3326018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R)

agonist that was under development by Takeda Pharmaceutical Company for the treatment of

narcolepsy.[1] As a small molecule with oral bioavailability, it represented a promising

therapeutic approach for this sleep disorder. However, its clinical development was halted in

Phase 2 trials due to concerns of drug-induced liver injury.[2] This technical guide provides an

in-depth overview of the synthesis of firazorexton, its patent literature, and key in vitro

biological data.
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IUPAC Name

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-

fluorophenyl]methyl]-1-(2-hydroxy-2-

methylpropanoyl)pyrrolidin-3-

yl]methanesulfonamide[3]

Synonyms TAK-994[3]

CAS Number 2274802-95-6[3]

Molecular Formula C₂₂H₂₅F₃N₂O₄S[3]

Molecular Weight 470.51 g/mol [3]

Chemical Structure Chemical structure of firazorexton

Synthesis
The synthesis of firazorexton is detailed in the patent literature, primarily in patent application

WO2019027058A1, filed by Takeda Pharmaceutical Company. The synthetic route involves a

multi-step process, which is outlined below.
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Caption: Synthetic pathway of Firazorexton.

Experimental Protocols
Step 1: Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: a chiral pyrrolidine derivative

and a biaryl methane component. The pyrrolidine intermediate is typically synthesized from a

chiral starting material to establish the desired stereochemistry. The biaryl methane component
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is prepared via a Suzuki coupling reaction between a fluorinated phenylboronic acid and a

suitable benzyl halide.

Step 2: Coupling of Intermediates

The protected pyrrolidine derivative is alkylated with the biaryl methane component to form the

carbon-carbon bond connecting the two key fragments.

Step 3: Deprotection and Sulfonylation

The protecting group on the pyrrolidine nitrogen is removed, and the resulting secondary amine

is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide moiety.

Step 4: Final Acylation

The final step involves the acylation of the pyrrolidine nitrogen with 2-hydroxy-2-

methylpropanoic acid to yield firazorexton.

Patent Literature
The primary patent covering the composition of matter for firazorexton is:

Patent Number Title Applicant Filing Date

WO2019027058A1

Heterocyclic

compound and use

thereof

Takeda

Pharmaceutical

Company Limited

2018-08-01

This patent discloses a broad genus of compounds, with firazorexton being one of the

exemplified compounds. The patent provides detailed descriptions of the synthesis of

numerous analogs and includes data on their biological activity as orexin receptor agonists.

Biological Activity
Firazorexton is a highly selective OX2R agonist. Its in vitro activity has been characterized in

various cellular assays.
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Quantitative Data
Assay Cell Line Parameter Value Reference

OX2R Agonist

Activity

CHO cells

expressing

human OX2R

% Activation (at 3

µM)
112% [1]

OX2R Agonist

Activity

CHO-K1 cells

expressing

human OX2R

EC₅₀ 19 nM [4]

OX1R Agonist

Activity

CHO-K1 cells

expressing

human OX1R

- >10 µM [4]

β-Arrestin

Recruitment

CHO-EA cells

expressing

human OX2R

EC₅₀ 4.5 nM [4]

ERK1/2

Phosphorylation

CHO-EA cells

expressing

human OX2R

EC₅₀ 19 nM [4]

CREB

Phosphorylation

CHO-EA cells

expressing

human OX2R

EC₅₀ 2.9 nM [4]

Metabolic

Stability (Human

Liver

Microsomes)

-
Clearance

(µL/min/mg)
23 [1]
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Caption: Firazorexton's signaling pathway.

Experimental Protocols
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Representative β-Arrestin Recruitment Assay
(PathHunter® Assay)
This protocol is a representative example based on the widely used PathHunter® β-arrestin

recruitment assay.

Objective: To determine the potency of firazorexton in inducing β-arrestin recruitment to the

orexin 2 receptor.

Materials:

PathHunter® CHO-K1 cells stably co-expressing ProLink™-tagged human OX2R and

Enzyme Acceptor-tagged β-arrestin (DiscoverX or equivalent).

Cell plating reagent (as recommended by the cell line provider).

Firazorexton.

DMSO.

PathHunter® Detection Reagents.

White, clear-bottom 384-well assay plates.

Luminometer.

Procedure:

Cell Preparation:

Culture the PathHunter® OX2R cells according to the supplier's instructions.

On the day of the assay, harvest the cells and resuspend them in the appropriate cell

plating reagent to the desired density.

Dispense the cell suspension into the wells of a 384-well plate.

Compound Preparation:
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Prepare a stock solution of firazorexton in DMSO.

Perform serial dilutions of the firazorexton stock solution in an appropriate assay buffer to

generate a range of concentrations.

Compound Addition and Incubation:

Add the diluted firazorexton solutions to the cell plate.

Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for

receptor activation and β-arrestin recruitment.

Detection:

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

Add the detection reagent to each well of the assay plate.

Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition and Analysis:

Read the chemiluminescent signal using a plate luminometer.

The data is typically expressed as Relative Light Units (RLU).

Plot the RLU values against the logarithm of the firazorexton concentration and fit the

data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow
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Caption: Workflow for the β-Arrestin assay.

Conclusion
Firazorexton is a well-characterized, potent, and selective OX2R agonist with a clear synthetic

pathway and patent history. While its clinical development was terminated, the information

presented in this technical guide provides valuable insights for researchers and drug

development professionals working on orexin receptor modulators and related therapeutic

areas. The detailed synthetic and biological data can serve as a foundation for the design and

development of new chemical entities with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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